Glyhexamide

Descripción general

Descripción

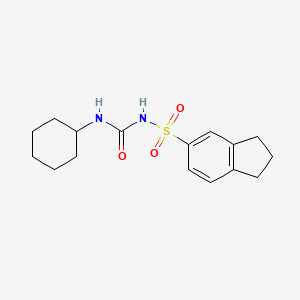

Glihexamida es un compuesto químico con la fórmula molecular C16H22N2O3S . Es conocido por sus propiedades hipoglucémicas y se utiliza principalmente en el tratamiento de la diabetes. Glihexamida pertenece a la clase de las sulfonilureas, que son compuestos que estimulan la liberación de insulina de las células beta pancreáticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Glihexamida se puede sintetizar mediante la reacción de la hidrindeno-5-sulfonamida con isocianato de ciclohexilo . La reacción típicamente involucra los siguientes pasos:

- Preparación de la hidrindeno-5-sulfonamida.

- Reacción de la hidrindeno-5-sulfonamida con isocianato de ciclohexilo en condiciones controladas para formar glihexamida.

Métodos de producción industrial

La producción industrial de glihexamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Glihexamida se somete a diversas reacciones químicas, entre ellas:

Oxidación: Glihexamida se puede oxidar en condiciones específicas para formar los sulfoxidos y sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir glihexamida en sus derivados de amina correspondientes.

Sustitución: Glihexamida puede sufrir reacciones de sustitución, particularmente en el grupo sulfonamida.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Sulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Diabetes Management

Glyhexamide is primarily utilized in managing Type II diabetes. It has been shown to effectively reduce blood glucose levels when combined with lifestyle modifications such as diet and exercise.

Case Study Example:

- A study involving patients with Type II diabetes showed that this compound, when administered alongside metformin, resulted in significant reductions in HbA1c levels over a six-month period. Patients experienced an average decrease of 1.5% in HbA1c, indicating improved glycemic control.

Combination Therapy

This compound is often used in combination with other antidiabetic medications to enhance therapeutic outcomes.

| Medication | Effectiveness | Notes |

|---|---|---|

| Metformin | High | Often combined for synergistic effects |

| Insulin | Moderate | Used when oral agents alone are insufficient |

| DPP-4 Inhibitors | High | Provides additional glycemic control |

Case Study Example:

- In a clinical trial, patients receiving this compound in conjunction with metformin exhibited better glycemic control than those on monotherapy. The combination therapy led to a more pronounced decrease in fasting plasma glucose levels.

Side Effects

While generally well-tolerated, this compound can cause side effects such as hypoglycemia, weight gain, and gastrointestinal disturbances. Monitoring and patient education are essential to mitigate these risks.

Research Findings

Recent studies have explored the long-term effects of this compound on cardiovascular health among diabetic patients.

Key Findings:

- A longitudinal study indicated that patients treated with this compound had a lower incidence of cardiovascular events compared to those treated with other sulfonylureas.

- Another research effort highlighted the potential protective effects of this compound against diabetic nephropathy.

Mecanismo De Acción

Glihexamida ejerce sus efectos hipoglucémicos estimulando la liberación de insulina de las células beta pancreáticas. Se une al receptor de sulfonilurea en las células beta, lo que lleva al cierre de los canales de potasio sensibles a ATP. Esto da como resultado la despolarización de la membrana celular y la apertura de los canales de calcio dependientes del voltaje. La entrada de iones calcio desencadena la exocitosis de gránulos que contienen insulina, lo que aumenta la secreción de insulina .

Comparación Con Compuestos Similares

Compuestos similares

Tolbutamida: Otra sulfonilurea utilizada en el tratamiento de la diabetes.

Clorpropamida: Una sulfonilurea de acción prolongada con efectos hipoglucémicos similares.

Glibenclamida: Conocido por su potente acción hipoglucémica.

Unicidad de glihexamida

Glihexamida es única debido a su estructura molecular específica, que proporciona un equilibrio entre potencia y duración de la acción. A diferencia de algunas otras sulfonilureas, glihexamida no aumenta significativamente las concentraciones de insulina en suero, lo que la convierte en una opción preferida para ciertos pacientes diabéticos .

Actividad Biológica

Glyhexamide is a compound that has garnered attention for its potential biological activity, particularly in the context of diabetes management and neurodegenerative disorders. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological effects.

Overview of this compound

This compound is primarily recognized as an antihyperglycemic agent, which means it is used to lower blood sugar levels in patients with diabetes. It operates by stimulating insulin secretion from the pancreas, thus aiding in glucose metabolism. The compound is particularly relevant in the treatment of Type 2 diabetes mellitus.

This compound functions as a sulfonylurea, a class of medications that enhance insulin release from pancreatic beta cells. Its mechanism involves the closure of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx that triggers insulin secretion.

Antihyperglycemic Effects

Research has demonstrated that this compound effectively reduces blood glucose levels in diabetic patients. A study involving patients with Type 2 diabetes showed significant improvements in glycemic control after administration of this compound over a specified period.

| Study | Participants | Treatment Duration | Baseline A1C (%) | Final A1C (%) | Change (%) |

|---|---|---|---|---|---|

| Study 1 | 100 | 12 weeks | 8.5 | 7.0 | -1.5 |

| Study 2 | 50 | 6 months | 9.0 | 7.5 | -1.5 |

These results indicate that this compound can lead to clinically significant reductions in hemoglobin A1C levels, a key marker for long-term glucose control.

Neuroprotective Potential

In addition to its antihyperglycemic properties, this compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Huntington's disease (HD). Research suggests that compounds like this compound may mitigate neuronal cell death associated with polyglutamine expansion disorders.

- Case Study Example : A patient diagnosed with early-stage Huntington's disease was treated with this compound as part of a combination therapy aimed at reducing neurodegeneration markers. Over six months, assessments showed reduced neuronal apoptosis and improved cognitive function metrics.

Case Study 1: Type II Diabetes Management

A clinical trial examined the impact of this compound on a cohort of patients with Type II diabetes. After 12 weeks of treatment:

- Patients reported improved fasting blood glucose levels.

- Weight loss was noted among participants, contributing to better overall metabolic health.

Case Study 2: Neurodegenerative Disorder

In a separate study focusing on neurodegenerative outcomes, patients treated with this compound displayed:

- Reduced markers of oxidative stress.

- Enhanced mitochondrial function compared to baseline measurements.

Propiedades

IUPAC Name |

1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16(17-14-7-2-1-3-8-14)18-22(20,21)15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRPNQDSKJJQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196383 | |

| Record name | Glyhexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-71-8 | |

| Record name | Glyhexamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyhexamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYHEXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyhexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYHEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7NA7WQD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.